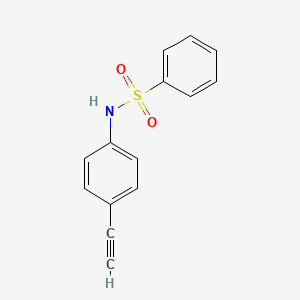

N-(4-ethynylphenyl)benzenesulfonamide

Description

BenchChem offers high-quality N-(4-ethynylphenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethynylphenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-ethynylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S/c1-2-12-8-10-13(11-9-12)15-18(16,17)14-6-4-3-5-7-14/h1,3-11,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWSLOVTMNCKFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(4-ethynylphenyl)benzenesulfonamide: A Bifunctional Scaffold for Medicinal Chemistry

Executive Summary

N-(4-ethynylphenyl)benzenesulfonamide represents a specialized class of "reverse" sulfonamides that serves as a critical intermediate in Fragment-Based Drug Discovery (FBDD) and chemical biology. Unlike primary sulfonamides (Ar-SO₂NH₂), which are classic Carbonic Anhydrase inhibitors, this N-substituted variant functions primarily as a bifunctional scaffold . It combines a stable, rigid sulfonamide linker with a reactive ethynyl "warhead," enabling bio-orthogonal conjugation via Click Chemistry (CuAAC).

This technical guide details the structural architecture, validated synthetic protocols, and functional applications of this compound, designed for researchers requiring a stable alkyne-tagged building block.

Part 1: Chemical Architecture & Physicochemical Properties

Structural Analysis

The molecule consists of a benzenesulfonyl core coupled to a 4-ethynylaniline moiety. The sulfonamide bond (

| Property | Value (Predicted/Experimental) | Significance |

| IUPAC Name | N-(4-ethynylphenyl)benzenesulfonamide | Unambiguous identification |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 257.31 g/mol | Fragment-based screening compatible |

| LogP (Calc) | ~2.8 - 3.1 | Moderate lipophilicity; membrane permeable |

| Topological Polar Surface Area (TPSA) | ~55 Ų | Good oral bioavailability predictor (<140 Ų) |

| H-Bond Donors | 1 (Sulfonamide NH) | Target interaction capability |

| H-Bond Acceptors | 2 (Sulfonyl Oxygens) | Target interaction capability |

| Rotatable Bonds | 3 | Limited flexibility (rigid linker) |

Solubility Profile

-

High Solubility: DMSO, DMF, THF, Dichloromethane (DCM).

-

Moderate Solubility: Ethanol, Methanol.

-

Low Solubility: Water, Hexanes.

-

Handling: Prepare stock solutions (10–50 mM) in anhydrous DMSO for biological assays to prevent precipitation.

Part 2: Synthetic Pathway & Mechanism

The synthesis follows a nucleophilic substitution pathway (Schotten-Baumann conditions) where the nucleophilic amine attacks the electrophilic sulfur of the sulfonyl chloride.

Reaction Mechanism

-

Activation: The base (Pyridine or TEA) scavenges the HCl byproduct, driving the equilibrium forward.

-

Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the sulfur atom of benzenesulfonyl chloride.[1]

-

Elimination: Chloride is displaced, reforming the

bond and establishing the stable sulfonamide linkage.[1]

Visualization: Synthetic Workflow

Caption: Synthetic pathway via nucleophilic attack of 4-ethynylaniline on benzenesulfonyl chloride.

Part 3: Experimental Protocols

Synthesis of N-(4-ethynylphenyl)benzenesulfonamide

Objective: Isolate high-purity product (>95%) free of unreacted sulfonyl chloride.

Reagents:

-

4-Ethynylaniline (1.0 equiv)

-

Benzenesulfonyl chloride (1.1 equiv)

-

Pyridine (1.5 equiv) or Triethylamine (2.0 equiv)

-

Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask, dissolve 4-ethynylaniline (5 mmol) in anhydrous DCM (20 mL). Add Pyridine (7.5 mmol) and cool the solution to 0°C using an ice bath.

-

Addition: Dropwise add benzenesulfonyl chloride (5.5 mmol) diluted in 5 mL DCM over 15 minutes. Critical: Slow addition prevents exotherm-related side reactions.

-

Reaction: Remove the ice bath and stir at room temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product usually appears as a new spot with lower Rf than the sulfonyl chloride but higher than the aniline.

-

Quench & Workup: Dilute with DCM (30 mL). Wash sequentially with 1M HCl (2 x 20 mL) to remove pyridine, saturated

(2 x 20 mL), and brine. -

Purification: Dry the organic layer over

, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Validation Criteria:

-

1H NMR (DMSO-d6): Look for the sulfonamide

singlet (~10.5 ppm) and the acetylenic proton singlet (~4.1 ppm). -

MS (ESI):

peak at ~258.06 or

Functional Application: Copper-Catalyzed Click Reaction (CuAAC)

Objective: Conjugate the scaffold to an azide-labeled reporter (e.g., Azide-Fluor 488).

Protocol:

-

Dissolve N-(4-ethynylphenyl)benzenesulfonamide (1 equiv) and Azide-Reporter (1 equiv) in tBuOH:Water (1:1).

-

Add

(5 mol%) and Sodium Ascorbate (10 mol%). -

Stir at RT for 1–12 hours.

-

Result: Formation of a 1,4-disubstituted 1,2,3-triazole linkage.[2]

Part 4: Functional Applications & Signaling Logic

Activity-Based Protein Profiling (ABPP)

While this specific molecule is not a primary CA inhibitor, it serves as a negative control probe or a structural scaffold in ABPP.

-

Primary Sulfonamides (

): Bind Zinc in Carbonic Anhydrase. -

Secondary Sulfonamides (

): Generally lack Zinc affinity. -

Utility: By comparing the proteome labeling of a primary sulfonamide probe vs. this N-substituted variant, researchers can distinguish specific CA binding from non-specific background interactions.

Fragment-Based Drug Discovery (FBDD) Logic

The ethynyl group allows this fragment to be "grown" into larger libraries.

-

Step 1: Screen the fragment for weak binding to a target (e.g., Kinases, GPCRs).

-

Step 2: Use the alkyne handle to click-conjugate diverse azide libraries.

-

Step 3: Rescreen for high-affinity "Lead" compounds.

Visualization: ABPP/FBDD Workflow

Caption: Workflow for utilizing the ethynyl scaffold in combinatorial library generation.

Part 5: References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. Link

-

Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. Link

-

PubChem. (2025).[3] 4-Ethynylbenzenesulfonamide (Analogue Data). National Library of Medicine. Link

Sources

Technical Guide: 4-Ethynylphenyl Sulfonamide Derivatives in Medicinal Chemistry

Role of the Ethynyl "Warhead" in Carbonic Anhydrase Inhibitor Design

Executive Summary

This technical guide analyzes the medicinal chemistry of 4-ethynylphenyl sulfonamide , a privileged scaffold predominantly utilized in the design of tumor-associated Carbonic Anhydrase (CA) inhibitors. Unlike generic sulfonamides, the 4-ethynyl moiety serves a dual purpose: it acts as a rigid, linear spacer in the active site and, more critically, functions as a chemoselective "click" handle (alkyne) for Diversity-Oriented Synthesis (DOS). This guide details the synthetic pathways, Structure-Activity Relationship (SAR) logic for targeting CA IX/XII isoforms, and validated protocols for biological characterization.

Part 1: Structural Rationale & Pharmacophore Analysis

The efficacy of 4-ethynylphenyl sulfonamide derivatives rests on the "Tail Approach" pioneered by the Supuran group. The molecule is tripartite:

-

Zinc-Binding Group (ZBG): The primary sulfonamide (

) coordinates with the Zn(II) ion in the enzyme's active site. -

Aromatic Linker: The phenyl ring provides the necessary distance (

) to span the active site cavity. -

The Ethynyl Handle (The Differentiator): The para-ethynyl group allows for the attachment of hydrophobic or hydrophilic "tails" that interact with the variable regions of the enzyme (the "selective pocket"), distinguishing between ubiquitous isoforms (CA I/II) and tumor-specific isoforms (CA IX/XII).

Visualization: The "Tail Approach" Mechanism

The following diagram illustrates the interaction logic between the scaffold and the CA active site.

Caption: Pharmacophore assembly showing the transition from the Zinc-binding core to the selectivity-driving tail via the ethynyl linker.

Part 2: Synthetic Pathways[1]

The synthesis of 4-ethynylphenyl sulfonamide derivatives typically follows a robust two-stage workflow: (1) Construction of the core alkyne and (2) Derivatization via Click Chemistry.

Core Synthesis: Sonogashira Coupling

The most reliable route begins with 4-bromobenzenesulfonamide . Direct ethynylation is achieved using trimethylsilylacetylene (TMSA) followed by desilylation.

-

Step 1: Protection of the sulfonamide is often unnecessary if equivalents are controlled, but

-acetylation can improve yields in difficult cases. -

Step 2: Sonogashira coupling with TMSA (

, CuI, Et_3N). -

Step 3: Deprotection using TBAF or

/MeOH to yield the terminal alkyne.

Library Generation: CuAAC "Click" Chemistry

The terminal alkyne reacts with various azides to form 1,4-disubstituted-1,2,3-triazoles. This step is crucial for generating libraries to screen against CA IX (hypoxic tumors).

Reaction:

Visualization: Synthetic Workflow

Caption: Step-by-step synthetic route from halide precursor to triazole-linked sulfonamide library.

Part 3: Biological Validation (CA Inhibition)

The primary application of these derivatives is the inhibition of Carbonic Anhydrase IX (CA IX) , a transmembrane protein overexpressed in hypoxic tumors (e.g., glioblastoma, breast cancer) but absent in most normal tissues.

Selectivity Profile

Data from Supuran et al. indicates that triazole-linked derivatives of 4-ethynylbenzenesulfonamide often exhibit:

-

CA I (Cytosolic):

(Low affinity, desirable to avoid side effects). -

CA II (Cytosolic):

(Moderate affinity). -

CA IX (Tumor):

(High potency).

The "tail" attached to the ethynyl group interacts with the hydrophobic pocket unique to CA IX, driving this selectivity.

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Ethynylbenzenesulfonamide

Validation: This protocol ensures high purity of the core scaffold for subsequent clicking.

-

Coupling:

-

Charge a flame-dried Schlenk flask with 4-bromobenzenesulfonamide (1.0 equiv),

(0.02 equiv), and CuI (0.01 equiv). -

Evacuate and backfill with Argon (3x).

-

Add anhydrous THF (0.2 M concentration) and Et_3N (5.0 equiv).

-

Add trimethylsilylacetylene (1.2 equiv) dropwise.

-

Stir at 50°C for 12 hours. Monitor by TLC (Hexane/EtOAc 1:1).

-

-

Deprotection:

-

Filter the reaction mixture through Celite; concentrate in vacuo.

-

Redissolve the crude TMS-intermediate in MeOH.

-

Add

(1.5 equiv) and stir at RT for 2 hours. -

Quench with water, extract with EtOAc, and wash with brine.

-

Purification: Silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

-

Protocol B: Stopped-Flow CO2 Hydration Assay

Validation: The Gold Standard for CA Kinetics (

Principle: Measures the rate of catalytic hydration of CO2 by monitoring the pH change using a specific indicator (Phenol Red) via rapid mixing.

-

Buffer Preparation:

-

Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM

(to maintain ionic strength). -

Add Phenol Red indicator (0.2 mM).

-

-

Enzyme Solution:

-

Prepare recombinant hCA IX (or relevant isoform) in the buffer. Concentration range: 5–10 nM.

-

-

Substrate Solution:

-

Saturate water with pure CO2 gas at RT to generate a ~33 mM stock. Dilute with buffer to achieve varying concentrations (1.7 mM to 17 mM).

-

-

Inhibitor Incubation:

-

Incubate the enzyme with the 4-ethynylphenyl derivative (dissolved in DMSO, <1% final v/v) for 15 minutes prior to measurement.

-

-

Measurement:

-

Use a Stopped-Flow instrument (e.g., Applied Photophysics).[1]

-

Mix Enzyme/Inhibitor solution (Syringe A) with CO2 substrate (Syringe B) 1:1.

-

Monitor absorbance decay at 557 nm (Phenol Red).

-

Calculation: Fit the initial velocity curves to the Michaelis-Menten equation to derive

(Cheng-Prusoff approximation is valid if

-

Part 5: References

-

Supuran, C. T. (2011).[2] Carbonic anhydrase inhibitors and activators for novel therapeutic applications. Future Medicinal Chemistry, 3(9), 1165-1180.[2] Link

-

Zhang, W., Kuang, C., & Yang, Q. (2009). Efficient One-pot Synthesis of 4-Ethynylbenzenesulfonamides. Zeitschrift für Naturforschung B, 64(3), 292–296. Link

-

Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3][4][5][6] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561–2573. Link

-

Bozdag, M., et al. (2023).[6][7] New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors. Molecules, 28(3), 967. Link

-

Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

Sources

- 1. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]

- 2. Carbonic anhydrase inhibitors and activators for novel therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

Structural Isomerism and Functional Divergence: A Technical Guide to Ethynyl-Sulfonamides

Executive Summary

This guide delineates the critical physicochemical and pharmacological distinctions between

-

Compound B (4-ethynylbenzenesulfonamide) is a potent, primary sulfonamide-based pharmacophore capable of zinc coordination, widely used as a "warhead" in Carbonic Anhydrase (CA) inhibitor design and in situ click chemistry.[1]

-

Compound A (

-(4-ethynylphenyl)benzenesulfonamide) is a secondary sulfonamide, typically pharmacologically inert against CA due to steric hindrance, serving primarily as a structural scaffold or linker in fragment elaboration.[1]

Part 1: Structural & Electronic Analysis (SAR)

The fundamental divergence lies in the substitution pattern of the sulfonamide nitrogen.[2] This dictates both the acidity (

The Zinc-Binding Determinant

Carbonic Anhydrase (CA) inhibition relies on the coordination of the sulfonamide nitrogen to the

-

Primary Sulfonamide (Compound B): The

motif acts as a zinc-binding group (ZBG).[1] The nitrogen is deprotonated to the anion ( -

Secondary Sulfonamide (Compound A): The

-aryl substitution (

Acidity and Ionization ( )

The electronic environment of the sulfonamide nitrogen differs significantly, influencing solubility and reactivity.

| Feature | Compound B (4-ethynylbenzenesulfonamide) | Compound A ( |

| Structure | ||

| Class | Primary Sulfonamide | Secondary ( |

| Approx.[1][3] | ||

| Acidity Driver | Sulfonyl electron withdrawal only.[1] | Sulfonyl + |

| Physiological State | Mostly neutral at pH 7.[1]4. | Significant anionic fraction at pH 7.[1]4. |

| Solubility | Moderate (neutral form dominates). | Higher (when ionized).[1] |

Visualization of Functional Logic

Caption: Functional divergence based on sulfonamide nitrogen substitution. Green path indicates active pharmacophore utility; Red path indicates structural scaffold utility.[1]

Part 2: Synthetic Protocols

The synthesis of these molecules requires distinct strategies. Compound B often requires protection strategies to preserve the sulfonamide during alkyne installation, whereas Compound A is a direct coupling.

Synthesis of Compound B (4-ethynylbenzenesulfonamide)

Route: Sonogashira Coupling on 4-bromobenzenesulfonamide.[1] Critical Control Point: The primary sulfonamide amine is nucleophilic; however, under standard Sonogashira conditions (Pd/Cu), it is generally tolerated.[1] If side reactions occur, protection as an acetamide or dimethylaminomethylene is required.

Protocol:

-

Reagents: 4-bromobenzenesulfonamide (1.0 eq), Trimethylsilylacetylene (TMSA, 1.2 eq),

(2 mol%), CuI (1 mol%), -

Coupling: Degas

thoroughly (Argon sparge) to prevent Glaser homocoupling of the alkyne. Add reagents and heat to -

Deprotection: Treat the TMS-intermediate with

in -

Purification: Silica gel chromatography (Hexane/EtOAc).

Synthesis of Compound A ( -(4-ethynylphenyl)benzenesulfonamide)

Route: Sulfonylation of 4-ethynylaniline.[1] Critical Control Point: Control of pH to prevent bis-sulfonylation.

Protocol:

-

Reagents: Benzenesulfonyl chloride (1.0 eq), 4-ethynylaniline (1.0 eq), Pyridine (solvent/base) or

. -

Reaction: Dissolve 4-ethynylaniline in dry DCM at

. Add -

Monitoring: Monitor by TLC. The reaction is usually rapid (< 2 hours).[1]

-

Workup: Acidic wash (1M HCl) is crucial to remove unreacted amine and pyridine.[1]

-

Recrystallization: Ethanol/Water mixture.[1]

Synthetic Workflow Diagram

Caption: Parallel synthetic pathways. Compound B requires metal-catalyzed C-C bond formation; Compound A utilizes standard nucleophilic substitution.[1]

Part 3: Application in Chemical Biology

Compound B: The "Click" Warhead

4-ethynylbenzenesulfonamide is a premier reagent for Activity-Based Protein Profiling (ABPP) and in situ click chemistry targeting Carbonic Anhydrases.[1]

-

Mechanism: The sulfonamide binds the enzyme.[1] The ethynyl group remains solvent-exposed or sits in the hydrophobic pocket.

-

Protocol (In Situ Click):

-

Incubate CA (enzyme) with 4-ethynylbenzenesulfonamide.[1]

-

Add a library of azide-functionalized fragments.[1]

-

The enzyme acts as a template, accelerating the formation of a triazole only between the sulfonamide and azides that fit the adjacent pocket.

-

Result: Discovery of high-affinity bidentate inhibitors [1].

-

Compound A: The Structural Linker

Because the sulfonamide nitrogen is blocked, this molecule is not a probe for metalloenzymes. Instead, it serves as a robust linker in materials science or as a control compound to prove that primary sulfonamide functionality is required for biological activity.

Part 4: Analytical Differentiation

When verifying the identity of these isomers, Nuclear Magnetic Resonance (NMR) provides the most definitive evidence.

Proton NMR ( -NMR) Signatures

| Signal | Compound B (Primary) | Compound A (Secondary) |

| Sulfonamide NH | Broad singlet, | Sharp singlet, |

| Ethynyl Proton | Singlet, | Singlet, |

| Aromatic Region | AA'BB' system (4 protons) for the benzenesulfonamide ring.[1] | Complex multiplet (9 protons total): 5 from benzenesulfonyl, 4 from ethynylaniline.[1] |

Infrared (IR) Spectroscopy[1][4]

References

-

Identification of specific carbonic anhydrase inhibitors via in situ click chemistry. Source: National Institutes of Health (PMC).[1] URL:[Link]

-

Relative pKa values of the primary sulfonamide group across the series. Source: ResearchGate / RSC Advances.[1] URL:[Link]

-

4-Ethynylbenzenesulfonamide | C8H7NO2S | CID 44457221. Source:[4] PubChem.[1][4] URL:[Link]

-

Click chemistry-based synthesis of new benzenesulfonamide derivatives. Source: PubMed.[1] URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors | MDPI [mdpi.com]

- 4. 4-Ethynylbenzenesulfonamide | C8H7NO2S | CID 44457221 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Harnessing Click Chemistry for the Modular Synthesis of Sulfonamide-Triazole Libraries

An Application Note for Medicinal and Synthetic Chemists

Abstract

The convergence of the sulfonamide motif, a cornerstone of medicinal chemistry, with the 1,2,3-triazole ring via click chemistry offers a powerful strategy for modern drug discovery. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the design and synthesis of diverse sulfonamide-triazole libraries. We will delve into the rationale behind employing the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, present validated, step-by-step protocols for the preparation of key azide and alkyne-functionalized sulfonamide precursors, and detail the final "click" assembly of the target library. This guide is structured to provide not only the "how" but also the "why," ensuring a deep understanding of the underlying chemical principles for robust and reproducible library synthesis.

Introduction: The Power of Two Privileged Scaffolds

The sulfonamide functional group (-SO₂NH₂) is a "privileged" scaffold in medicinal chemistry, forming the basis of a wide array of therapeutics including antibacterial, anti-inflammatory, diuretic, and anti-cancer agents.[1][2][3] Its ability to act as a transition-state mimic and a potent zinc-binding group makes it a frequent choice in inhibitor design, particularly for enzymes like carbonic anhydrases.[4][5]

Similarly, the 1,2,3-triazole ring, the hallmark product of click chemistry, has been enthusiastically adopted in drug discovery.[6][7] It is a metabolically stable, aromatic heterocycle that can act as a rigid linker or participate in hydrogen bonding and dipole interactions, often mimicking the properties of an amide bond.[5][8]

The molecular hybridization of these two pharmacophores through a triazole linker has yielded compounds with significant therapeutic potential.[9] The challenge, however, lies in rapidly and efficiently generating large numbers of diverse analogues for screening. This is where the elegance and efficiency of click chemistry, specifically the CuAAC reaction, provide an unparalleled solution.[10][11] This approach allows for the modular assembly of two building blocks—an azide and a terminal alkyne—with near-perfect fidelity, high yields, and exceptional tolerance for other functional groups.[12]

The Synthetic Strategy: A Modular "Click" Approach

The core strategy involves the synthesis of two sets of building blocks. One set contains the constant sulfonamide moiety functionalized with either an azide or an alkyne. The other set is a diverse collection of commercially available or readily synthesized alkynes or azides. The CuAAC reaction then serves as the final, reliable ligation step to stitch these fragments together.

This modularity is the key to library generation. A small number of sulfonamide precursors can be combined with a large library of diverse partners to rapidly generate a vast chemical space for biological screening.

Figure 1. General workflow for sulfonamide-triazole library synthesis.

Mechanistic Cornerstone: The Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The reliability of this synthetic strategy hinges on the robustness of the CuAAC reaction. This reaction is not a simple thermal cycloaddition, which would produce a mixture of 1,4- and 1,5-disubstituted triazoles at high temperatures.[5] Instead, the use of a copper(I) catalyst dramatically accelerates the reaction and, crucially, yields exclusively the 1,4-disubstituted triazole isomer.[10]

The catalytic cycle involves the formation of a copper acetylide intermediate, which then reacts with the azide. This coordination to the metal catalyst orchestrates the regioselective ring formation, leading to a single, predictable product.

Figure 2. Simplified catalytic cycle of the CuAAC reaction.

Experimental Protocols

Safety Precaution: Organic azides, especially small molecules, are potentially explosive. Sulfonyl azides should also be handled with care.[13] Always use appropriate personal protective equipment (PPE), work behind a blast shield, and avoid friction, shock, or high temperatures.

Protocol 1: Synthesis of Sulfonyl Azide Precursors

This protocol describes a direct and mild conversion of a primary sulfonamide to a sulfonyl azide using triflyl azide (TfN₃) as a diazo-transfer reagent.[14][15] This method is often preferred over starting from sulfonyl chlorides due to the greater stability and availability of sulfonamide starting materials.

Materials:

-

Primary sulfonamide (1.0 eq)

-

Trifluoromethanesulfonic (triflic) anhydride (Tf₂O)

-

Sodium azide (NaN₃)

-

Copper(II) sulfate (CuSO₄)

-

Dichloromethane (DCM)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In Situ Preparation of Triflyl Azide (TfN₃):

-

Caution: Triflyl azide is explosive and should be handled in solution and prepared fresh.

-

To a stirred suspension of sodium azide (4.0 eq) in a 1:1 mixture of water and DCM at 0 °C, add a catalytic amount of CuSO₄.

-

Slowly add triflic anhydride (1.5 eq) dropwise. The reaction is exothermic. Maintain the temperature at 0 °C.

-

Allow the mixture to stir vigorously at 0 °C for 2-3 hours. The organic (lower) layer containing the TfN₃ solution will appear colorless.

-

-

Diazotransfer Reaction:

-

Separate the organic layer (DCM solution of TfN₃) and dry it over anhydrous MgSO₄.

-

In a separate flask, dissolve the primary sulfonamide (1.0 eq) in a mixture of DCM and pyridine (or another suitable base like triethylamine).

-

Add the dried TfN₃ solution to the sulfonamide solution at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting sulfonamide is consumed (typically 6-18 hours).[16]

-

-

Work-up and Purification:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure. The crude sulfonyl azide can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

-

Protocol 2: Synthesis of Alkyne-Functionalized Sulfonamide Precursors

This protocol outlines the synthesis of an alkyne-bearing sulfonamide, a key building block for the CuAAC reaction.[12]

Materials:

-

4-(2-Aminoethyl)benzenesulfonamide (or other amino-functionalized sulfonamide) (1.0 eq)

-

Pent-4-ynoic acid (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Amide Coupling:

-

Dissolve 4-(2-aminoethyl)benzenesulfonamide (1.0 eq) and pent-4-ynoic acid (1.1 eq) in anhydrous DMF.

-

Add EDC (1.2 eq) and DMAP (0.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Pour the reaction mixture into water and extract with EtOAc (3x).

-

Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure alkyne-functionalized sulfonamide.

-

Protocol 3: The CuAAC "Click" Reaction for Library Synthesis

This is the final assembly step. The protocol is suitable for parallel synthesis in multi-well plates.[12][17]

Materials:

-

Azido-sulfonamide (from Protocol 1) OR Alkyne-sulfonamide (from Protocol 2) (1.0 eq)

-

Corresponding diverse alkyne or azide partner (1.0 - 1.2 eq)

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.05 - 0.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Sodium Ascorbate

-

N,N-Dimethylformamide (DMF) or a t-BuOH/H₂O mixture

-

Solvents for purification (e.g., HPLC-grade acetonitrile, water)

Procedure:

-

Reaction Setup:

-

In a reaction vial or well of a microtiter plate, dissolve the sulfonamide precursor (azide or alkyne, 1.0 eq) and the corresponding reaction partner (alkyne or azide, 1.0 eq) in DMF (or another suitable solvent).

-

Add DIPEA (1.0 eq). Note: DIPEA can act as a base and a reducing agent for Cu(II) to the active Cu(I) species. Alternatively, a dedicated reducing agent like sodium ascorbate can be used with a Cu(II) source.

-

Add the copper catalyst, Cu(OAc)₂·H₂O (0.05 eq). The mixture may change color as the active Cu(I) species is formed.

-

-

Reaction Execution:

-

Seal the reaction vessel and heat to the desired temperature (e.g., 60-90 °C) with stirring.

-

Monitor the reaction by TLC or LC-MS until completion (typically 4-12 hours).

-

-

Purification:

-

For library synthesis, direct purification by preparative Reverse-Phase HPLC is often the most efficient method.

-

The crude reaction mixture can be diluted with DMSO/water, filtered, and injected onto a C18 column.

-

A gradient of water and acetonitrile (often with 0.1% TFA or formic acid) is used to elute the product.

-

Fractions containing the pure product are collected and lyophilized.

-

Product Characterization

Confirmation of the successful synthesis of the sulfonamide-triazole products is crucial. The following techniques are standard:

| Technique | Purpose | Expected Observations |

| LC-MS | Purity assessment and mass confirmation | A single major peak in the LC chromatogram with the correct [M+H]⁺ or [M-H]⁻ mass in the mass spectrum. |

| ¹H NMR | Structural confirmation | Appearance of a characteristic singlet for the triazole proton (typically δ 7.5-8.5 ppm). Disappearance of the alkyne proton signal. Other signals should correspond to the expected structure. |

| ¹³C NMR | Structural confirmation | Appearance of signals for the two triazole carbons. |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or No Product Yield | Inactive catalyst. | Ensure the use of a reducing agent (like sodium ascorbate) if starting with a Cu(II) salt, or use a Cu(I) source directly (e.g., CuI). |

| Poor solubility of reactants. | Try a different solvent system (e.g., DMSO, t-BuOH/H₂O). | |

| Steric hindrance in one of the building blocks. | Increase reaction temperature or time. Consider a different catalyst system. | |

| Starting Material Remains | Insufficient reaction time or temperature. | Allow the reaction to run longer or increase the temperature. |

| Stoichiometry is off. | Use a slight excess (1.1-1.2 eq) of the more readily available or less expensive coupling partner. | |

| Side Product Formation | Alkyne dimerization (Glaser coupling). | Run the reaction under an inert atmosphere (N₂ or Ar) to minimize oxygen, which promotes dimerization. Ensure sufficient reducing agent is present. |

| Decomposition of azide. | Avoid excessive heat or prolonged reaction times. |

Conclusion

The combination of robust protocols for precursor synthesis with the efficiency and reliability of the CuAAC reaction provides a powerful platform for the generation of sulfonamide-triazole libraries. This modular approach enables the rapid exploration of chemical space around a privileged core structure, significantly accelerating hit identification and lead optimization in drug discovery programs. The protocols and insights provided herein serve as a comprehensive guide for researchers to successfully implement this strategy in their own laboratories.

References

-

Raushel, J., Pitram, S. M., & Fokin, V. V. (2008). Efficient Synthesis of Sulfonyl Azides from Sulfonamides. Organic Letters, 10(16), 3387–3390. [Link]

-

Scholl, Y., et al. (2025). Electrochemical One-Step Synthesis of Alkyne Sulfonates and Sulfonamides: Building Blocks for Highly Substituted Alkenes and 1,3-Butadienes. JACS Au. [Link]

-

American Chemical Society. (2025). Electrochemical One-Step Synthesis of Alkyne Sulfonates and Sulfonamides: Building Blocks for Highly Substituted Alkenes and 1,3-Butadienes. ACS Publications. [Link]

-

Raushel, J., Pitram, S. M., & Fokin, V. V. (2008). Efficient synthesis of sulfonyl azides from sulfonamides. PubMed. [Link]

-

ResearchGate. (2025). Efficient Synthesis of Sulfonyl Azides from Sulfonamides. Request PDF. [Link]

-

ACS Publications. (2025). Electrochemical One-Step Synthesis of Alkyne Sulfonates and Sulfonamides: Building Blocks for Highly Substituted Alkenes and 1,3-Butadienes. JACS Au. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors. Drug Development Research, 83(6), 1281-1291. [Link]

-

Arndtsen, B. A., et al. (2016). Sulfonyl Azides as Precursors in Ligand-Free Palladium-Catalyzed Synthesis of Sulfonyl Carbamates and Sulfonyl Ureas and Synthesis of Sulfonamides. The Journal of Organic Chemistry, 81(7), 2895–2903. [Link]

-

ResearchGate. (2026). Electrochemical One-Step Synthesis of Alkyne Sulfonates and Sulfonamides: Building Blocks for Highly Substituted Alkenes and 1,3-Butadienes. Request PDF. [Link]

-

ACS Figshare. (2025). Electrochemical One-Step Synthesis of Alkyne Sulfonates and Sulfonamides: Building Blocks for Highly Substituted Alkenes and 1,3-Butadienes. JACS Au. [Link]

-

V. V. Fokin, et al. (2026). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules. [Link]

-

Stevens, M. Y., Sawant, R. T., & Odell, L. R. (2014). Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments. Journal of Organic Chemistry. [Link]

-

ResearchGate. (2026). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules. [Link]

-

Houghten, R. A., et al. (2010). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. PMC. [Link]

-

Al-Ghorbani, M., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

-

Reddy, C. R., et al. (2010). Copper-Catalyzed Sulfonyl Azide−Alkyne Cycloaddition Reactions: Simultaneous Generation and Trapping of Copper−Triazoles and −Ketenimines for the Synthesis of Triazolopyrimidines. Organic Letters. [Link]

-

ResearchGate. (2017). CuAAC: an efficient Click Chemistry reaction on Solid Phase. Request PDF. [Link]

-

Angeli, A., et al. (2014). Click chemistry and triazole based carbonic anhydrase inhibitors. CORE. [Link]

-

Manzoor, S., et al. (2024). Triazole Benzene Sulfonamides as Leads for Human Carbonic Anhydrase IX Inhibition: Updates on Research Progress. Der Pharma Chemica. [Link]

-

Angeli, A., et al. (2023). Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. PMC. [Link]

-

Kumar, A., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]

-

Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

-

Hussien, A., et al. (2025). Phenyltriazole-based sulfonamides: novel dual-target agents against MRSA biofilms and resistant pathogens. RSC Publishing. [Link]

-

Al-Salahi, R., et al. (2022). Synthesis, Characterization and Nanoformulation of Novel Sulfonamide-1,2,3-triazole Molecular Conjugates as Potent Antiparasitic Agents. MDPI. [Link]

-

SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

Sources

- 1. Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersrj.com [frontiersrj.com]

- 3. Phenyltriazole-based sulfonamides: novel dual-target agents against MRSA biofilms and resistant pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02412A [pubs.rsc.org]

- 4. Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 11. scispace.com [scispace.com]

- 12. Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Efficient synthesis of sulfonyl azides from sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Application Note: High-Fidelity Solid-Phase Synthesis of N-Aryl Sulfonamide Derivatives

Executive Summary & Strategic Rationale

The N-aryl sulfonamide pharmacophore is a privileged structure in medicinal chemistry, serving as the core scaffold for diverse therapeutic agents, including COX-2 inhibitors (Celecoxib), diuretics (Furosemide), and protease inhibitors. While solution-phase synthesis is well-established, it often suffers from tedious purification requirements unsuitable for high-throughput library generation.

Adapting this chemistry to Solid-Phase Organic Synthesis (SPOS) offers a decisive advantage: pseudo-dilution . By immobilizing the aniline precursor, we can drive the sulfonylation reaction—often sluggish due to the low nucleophilicity of anilines—to completion using excess sulfonyl chloride and base, followed by rapid filtration to remove reagents.

This guide details a robust, self-validating protocol for synthesizing N-aryl sulfonamide libraries. We utilize 2-Chlorotrityl Chloride (2-CTC) resin due to its steric bulk (preventing premature cleavage) and its ability to release products under mild acidic conditions, preserving sensitive functional groups.

Experimental Workflow & Logic

The synthesis hinges on three critical phases: Anchoring , Sulfonylation , and Cleavage . The choice of linker is paramount; we employ an immobilized aniline strategy (via a carboxyl handle) rather than a direct N-linked strategy, which ensures the sulfonamide bond remains intact during cleavage.

Strategic Pathway Diagram

Caption: Figure 1. Strategic workflow for N-aryl sulfonamide synthesis on 2-CTC resin. The pathway allows for optional N-alkylation diversity steps before mild acid cleavage.

Detailed Protocols

Phase I: Resin Preparation and Anchoring

Objective: Immobilize 4-aminobenzoic acid (PABA) or equivalent aniline-carboxylates onto 2-CTC resin. Mechanism: The 2-CTC resin generates a stabilized trityl cation, which undergoes SN1 substitution with the carboxylate.

-

Reagents:

-

2-Chlorotrityl chloride resin (1.0–1.6 mmol/g loading).

-

Scaffold: 4-Aminobenzoic acid (3.0 eq).

-

Base: DIPEA (N,N-Diisopropylethylamine) (6.0 eq).

-

Solvent: Anhydrous DCM (Dichloromethane).[1]

-

Protocol:

-

Swelling: Place resin in a fritted polypropylene reactor. Add DCM (10 mL/g) and shake for 30 mins. Drain.

-

Loading: Dissolve the aniline-acid and DIPEA in dry DCM. Add to the resin.[2][3][4][5][6]

-

Critical Insight: Do not use DMF in the loading step if possible; DCM promotes the SN1 mechanism favored by trityl chloride.

-

-

Incubation: Shake at Room Temperature (RT) for 2 hours.

-

Capping (Crucial): Add MeOH (1 mL/g resin) and DIPEA (1 mL) to the reaction mixture. Shake for 20 mins.

-

Why? This caps unreacted trityl chlorides as methyl ethers, preventing reactive "hotspots" during subsequent steps.

-

-

Washing: Drain and wash: DCM (3x), DMF (3x), DCM (3x).

Phase II: Sulfonylation (The Core Reaction)

Objective: Form the sulfonamide bond. Challenge: Anilines are weak nucleophiles. Sulfonyl chlorides are moisture-sensitive.[1][5][6] Solution: Use Pyridine as both solvent/base and nucleophilic catalyst.

-

Reagents:

-

Sulfonyl Chloride (R-SO₂Cl) (5.0 eq).

-

Base: Anhydrous Pyridine (10.0 eq) or Pyridine/DCM (1:1 v/v).

-

Note: Avoid DMAP unless absolutely necessary. DMAP can react with sulfonyl chlorides to form sulfenes or stable salts that hinder reaction or cause side-reactions [1].

-

Protocol:

-

Pre-wash: Wash resin with anhydrous DCM (3x) to remove traces of protic solvents.

-

Addition: Add Pyridine (sufficient to cover resin). Cool to 0°C (ice bath) for 5 mins.

-

Thermodynamic Control: Cooling prevents di-sulfonylation (formation of Ar-N(SO₂R)₂), a common impurity.

-

-

Reaction: Add Sulfonyl Chloride slowly. Allow to warm to RT and shake for 4–12 hours.

-

Monitoring (QC Gate):

-

Perform the Chloranil Test (preferred for anilines).

-

Positive (Incomplete): Green/Blue beads.[7]

-

Negative (Complete): Colorless/Amber beads.

-

Validation: If positive, repeat the coupling with fresh reagents.

-

Phase III: Cleavage and Isolation

Objective: Release the sulfonamide without degrading the N-S bond.

Protocol:

-

Preparation: Wash resin thoroughly with DCM (5x). The resin must be free of DMF (which concentrates during evaporation).

-

Cleavage Cocktail: Prepare 1% TFA in DCM (v/v).

-

Execution: Add cocktail to resin. Shake for 2 mins. Filter into a flask containing 1 mL MeOH (to quench trityl cation).

-

Repetition: Repeat step 3 five times.

-

Why short bursts? Prevents acid-catalyzed degradation and keeps the trityl cation from re-attaching to the product.

-

-

Workup: Concentrate filtrate in vacuo. Co-evaporate with hexane/ether to remove trapped TFA.

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure DCM is anhydrous. Store R-SO₂Cl under N₂.[5] Increase equivalents to 8.0x. |

| Di-sulfonylation | Reaction temp too high; Excess reagent | Maintain 0°C during addition.[1] Reduce reaction time. Use sterically hindered base (2,6-lutidine). |

| Incomplete Coupling | Electron-deficient aniline | Add DMAP (0.1 eq) cautiously. Switch solvent to NMP/Pyridine mix. Use Microwave irradiation (50°C, 15 min). |

| Product Degradation | Cleavage too harsh | Reduce TFA conc to 0.5%. Add TIS (Triisopropylsilane) as scavenger if oxidation is observed. |

Mechanistic Visualization: Base Catalysis

Understanding the role of the base is critical for troubleshooting. Pyridine acts as a nucleophilic catalyst, forming a reactive N-sulfonylpyridinium intermediate.

Caption: Figure 2. Pyridine-mediated catalysis. The formation of the N-sulfonylpyridinium ion accelerates the attack by the sterically hindered resin-bound aniline.

References

-

Gierse, J. K., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry. [Link]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

-

Vermonden, T., et al. (2003). Solid-phase synthesis of sulfonamides. Tetrahedron. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Alkyne-Tolerant Sulfonamide Synthesis

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with alkyne stability during sulfonamide formation. As Senior Application Scientists, we have compiled this resource based on established literature and extensive laboratory experience to help you troubleshoot and optimize your synthetic routes.

Introduction: The Challenge of Alkyne-Sulfonamide Synthesis

The synthesis of molecules containing both an alkyne and a sulfonamide functional group is a common task in medicinal chemistry and materials science. The alkyne moiety is a versatile handle for further transformations, such as click chemistry, while the sulfonamide group is a well-established pharmacophore. However, the conditions required for sulfonamide formation can often be harsh, leading to the degradation of the sensitive alkyne group. This guide provides a structured approach to diagnosing and solving these stability issues.

Section 1: Troubleshooting Common Issues

This section addresses the most frequently encountered problems during the synthesis of alkynyl-sulfonamides. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential cause and a step-by-step protocol for resolution.

Question 1: My terminal alkyne is degrading or I'm seeing a complex mixture of byproducts. What is happening?

Plausible Cause: The most common cause of terminal alkyne degradation during sulfonamide formation is the use of a strong, non-hindered base. Bases like triethylamine (TEA) or pyridine can deprotonate the terminal alkyne, leading to a variety of side reactions, including dimerization (Glaser coupling), isomerization, or reaction with the sulfonyl chloride.

Solution: Base Selection and Optimization

The choice of base is critical for preserving the integrity of a terminal alkyne. A sterically hindered, non-nucleophilic base is often the best choice to prevent deprotonation of the alkyne.

Experimental Protocol: Sulfonamide Formation with a Hindered Base

-

Reagent Preparation: Dissolve the amine (1.0 eq) and a hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine (1.5 - 2.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) under an inert atmosphere (N₂ or Ar).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This will help to control the exothermicity of the reaction and minimize side reactions.

-

Addition of Sulfonyl Chloride: Slowly add a solution of the sulfonyl chloride (1.1 eq) in the same solvent to the cooled reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel.

Data Summary: Comparison of Common Bases

| Base | pKa of Conjugate Acid | Steric Hindrance | Common Issues with Terminal Alkynes |

| Triethylamine (TEA) | 10.75 | Low | Deprotonation, Glaser coupling |

| Pyridine | 5.25 | Low | Deprotonation, potential for N-acylation |

| Diisopropylethylamine (DIPEA) | 10.75 | High | Generally well-tolerated |

| 2,6-Lutidine | 6.65 | High | Generally well-tolerated |

Troubleshooting Workflow: Base Selection

Caption: Decision workflow for base selection in alkyne-sulfonamide synthesis.

Question 2: My reaction is sluggish or incomplete, even with a suitable base. How can I improve the reaction rate without degrading the alkyne?

Plausible Cause: Slow reaction rates can be due to a number of factors, including poor nucleophilicity of the amine, steric hindrance around the reaction center, or low reaction temperature. Simply increasing the temperature can sometimes promote alkyne degradation.

Solution: Catalysis and Alternative Reagents

For challenging sulfonamide formations, the use of a catalyst or a more reactive sulfonylating agent can be beneficial.

1. Catalysis with DMAP or PPh₃:

4-Dimethylaminopyridine (DMAP) and triphenylphosphine (PPh₃) are effective nucleophilic catalysts that can accelerate the reaction of sulfonyl chlorides with amines. They operate by forming a highly reactive intermediate with the sulfonyl chloride.

Experimental Protocol: Catalytic Sulfonamide Formation

-

Reagent Preparation: To a solution of the amine (1.0 eq) and a suitable base (e.g., DIPEA, 1.5 eq) in an anhydrous solvent (e.g., DCM), add a catalytic amount of DMAP or PPh₃ (0.1 eq).

-

Cooling: Cool the mixture to 0 °C.

-

Addition of Sulfonyl Chloride: Slowly add the sulfonyl chloride (1.1 eq).

-

Reaction and Monitoring: Allow the reaction to proceed to completion, monitoring by TLC or LC-MS.

-

Work-up and Purification: Follow the standard work-up and purification procedures as described previously.

2. Use of Sulfonyl Fluorides:

Sulfonyl fluorides are often more stable and less prone to hydrolysis than their chloride counterparts. While they are less reactive, their reaction with amines can be effectively promoted by organocatalysts or specific bases, offering a milder alternative for sensitive substrates.

Mechanism of DMAP Catalysis

Caption: Catalytic cycle of DMAP in sulfonamide formation.

Section 2: Frequently Asked Questions (FAQs)

Q1: Should I consider protecting the alkyne?

For terminal alkynes, protection is a viable strategy, especially if harsh conditions are unavoidable. The most common protecting group is the trialkylsilyl group, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS). The silyl group can be easily installed using the corresponding silyl chloride and a base, and it can be removed under mild conditions (e.g., with a fluoride source like TBAF) after the sulfonamide has been formed.

Q2: Are there any alternative methods for sulfonamide formation that are known to be alkyne-friendly?

Yes, several milder methods have been developed. For instance, the use of sulfonyl imidazoles or sulfonyl triazoles as sulfonating agents can be advantageous. These reagents are often prepared in situ from the corresponding sulfonyl chloride and can react with amines under neutral or mildly basic conditions.

Q3: Can I use aqueous basic conditions for the work-up?

It is generally advisable to avoid strongly basic aqueous work-ups (e.g., with NaOH or K₂CO₃) if you have a terminal alkyne, as this can lead to deprotonation and potential side reactions in the aqueous phase. A milder work-up with a saturated solution of NH₄Cl or a dilute acid is preferred.

Q4: My internal alkyne seems to be isomerizing. Why is this happening?

While internal alkynes are generally more stable than terminal alkynes, they can still undergo isomerization to allenes or other isomeric alkynes under strongly basic conditions, especially at elevated temperatures. If you observe alkyne isomerization, it is a strong indication that your reaction conditions are too harsh. Consider lowering the reaction temperature or using a less aggressive base.

References

-

Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Larock, R. C. (1999). Wiley-VCH. [Link]

-

Protecting Groups in Organic Synthesis. Wuts, P. G. M., & Greene, T. W. (2007). Wiley-Interscience. [Link]

-

4-Dimethylaminopyridine (DMAP) as a Catalyst in Organic Synthesis. Scriven, E. F. V. (1979). Chemical Society Reviews, 8(2), 129-161. [Link]

-

Sulfonyl Fluorides as Reagents in Organic Synthesis. Toste, F. D., & Gembicky, M. (2011). Angewandte Chemie International Edition, 50(4), 830-832. [Link]

Purification methods for N-(4-ethynylphenyl)benzenesulfonamide (recrystallization vs column chromatography)

[1][2]

Case ID: PUR-51789-ETH Status: Resolved / Guide Generated Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2]

Executive Summary

The purification of N-(4-ethynylphenyl)benzenesulfonamide presents a unique challenge due to the competing physicochemical properties of its functional groups.[1] The molecule contains a polar, acidic sulfonamide motif (

While recrystallization is the preferred method for scale-up and removing homologous organic impurities, column chromatography is strictly required if metal catalysts (Palladium/Copper from Sonogashira coupling) or distinct regioisomers are present.[1]

This guide provides a decision framework, detailed protocols, and troubleshooting steps to ensure >98% purity.

Part 1: Diagnostic Decision Matrix

Before selecting a method, analyze your crude material. The nature of your impurities dictates the purification strategy.

Figure 1: Decision matrix for selecting the optimal purification pathway based on impurity profile.

Part 2: Method A - Recrystallization (The "Art")[1]

Recrystallization is the most efficient method for removing non-polar byproducts and achieving high crystallinity. For N-phenylbenzenesulfonamides, an Ethanol/Water system is the gold standard due to the "intermediate polarity" required to solvate both the phenyl rings and the sulfonamide core [1, 4].

Standard Protocol

-

Solvent Choice: 95% Ethanol (solvent) and Water (anti-solvent).[1]

-

Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum boiling 95% Ethanol until dissolved.

-

Note: If the solution is dark/colored, add activated charcoal (1-2% w/w), boil for 2 mins, and filter hot through Celite.

-

-

Nucleation: Remove from heat. Add warm water dropwise until the solution turns slightly turbid (cloud point). Add one drop of ethanol to clear it.

-

Crystallization: Allow to cool to room temperature slowly (insulate flask with a towel). Then move to

for 2 hours. -

Collection: Filter the white needles/plates and wash with cold 50% EtOH/Water.[2]

Troubleshooting Guide: Recrystallization

| Symptom | Probable Cause | Corrective Action |

| Oiling Out (Liquid separates instead of crystals) | The melting point of the solid is lower than the solvent boiling point, or cooling is too fast.[1][3] | Re-heat to dissolve.[2][3][4] Add more Ethanol (solvent) to lower the saturation point. Cool very slowly with vigorous stirring. Seed with a pure crystal if available [1].[2][3] |

| Low Yield | Too much solvent used or product is too soluble in EtOH.[2] | Concentrate the mother liquor by 50% and repeat cooling. Alternatively, increase the water (anti-solvent) ratio in the next batch. |

| Gray/Brown Crystals | Trapped Palladium or oxidized aniline impurities.[2] | Recrystallization is ineffective for heavy metals.[2] Switch to Column Chromatography or use a metal scavenger resin (e.g., Thiol-silica) [2].[1][2] |

Part 3: Method B - Flash Column Chromatography (The "Brute Force")[1]

Chromatography is necessary if the crude contains unreacted 4-ethynylaniline (which can co-crystallize) or residual metal catalysts.[1][2]

Standard Protocol

-

Stationary Phase: Silica Gel 60 (

).[1][2] -

Mobile Phase: Hexane : Ethyl Acetate (Gradient 90:10

60:40).[1] -

Sample Loading: Dry load is recommended. Dissolve crude in minimal DCM, mix with silica, and evaporate to a free-flowing powder.

Technical Insight: The "Streaking" Phenomenon

Sulfonamides possess an acidic proton (

The Fix: If streaking occurs, add 0.5% - 1% Acetic Acid or Triethylamine to the mobile phase.

-

Acidic modifier: Suppresses ionization of the sulfonamide.

-

Basic modifier: Ensures the sulfonamide is fully deprotonated (less common for this specific class, stick to acid or neutral first).

Troubleshooting Guide: Chromatography

| Symptom | Probable Cause | Corrective Action |

| Co-elution with Aniline | Starting material (4-ethynylaniline) has similar polarity.[1][2] | The aniline is basic; the sulfonamide is acidic. Wash the crude organic layer with 1M HCl before the column. The aniline will protonate and move to the aqueous layer; the sulfonamide will remain in the organic layer. |

| Product Decomposition | Terminal alkyne instability. | Avoid basic alumina.[2] Use standard silica.[2] Do not let the product sit on dry silica for extended periods (risk of polymerization). |

| Poor Separation | Switch solvent system to DCM : Methanol (99:1 |

Part 4: Critical FAQs

Q1: Can I use Acid/Base extraction instead of a column?

Yes, this is a powerful "Pro Tip."

Because the sulfonamide N-H is acidic (

-

Dissolve crude in 1M NaOH (The sulfonamide dissolves; non-acidic impurities like bis-alkynes or catalysts precipitate).[2]

-

Acidify the filtrate carefully with 1M HCl to pH ~4.

-

The pure N-(4-ethynylphenyl)benzenesulfonamide will precipitate out.[1][2] Filter and dry.[2][4][6] Warning: Test this on a small scale first to ensure the sulfonamide doesn't hydrolyze (rare at room temp) [11, 14].

Q2: How do I remove Palladium if I used a Sonogashira coupling?

Recrystallization often traps Pd in the crystal lattice. If the product is gray:

-

Dissolve in EtOAc.[2]

-

Add SiliaMetS® Thiol or charcoal.[2] Stir for 2 hours.

-

Proceed to recrystallization.[2][3][4][6][8] Reference: Standard silica columns only remove ~80% of Pd. Scavengers are required for pharma-grade purity (<10 ppm) [2].[1][2]

Q3: Is the terminal alkyne stable during these steps?

Generally, yes. The terminal alkyne is stable to silica, dilute acid, and dilute base. However, avoid:

-

Strong bases (e.g., NaH, excess hydroxide with heating) which could degrade the sulfonamide.

-

Copper/Silver salts in the workup, which can form explosive acetylides with the terminal alkyne [8]. Ensure all CuI from the synthesis is washed out (use aqueous

wash) before purification.[1]

References

-

BenchChem Technical Support. (2025).[2][3][9] Recrystallization of Sulfonamide Products: Solvent Selection and Troubleshooting. BenchChem.[2][3][9] [1]

-

Apollo Scientific. (2023).[2] Efficient Palladium Removal Without Compromising Product Yield.[2][10] Apollo Scientific Technical Guides.[2]

-

Mahato, S., et al. (2019).[11] Metal-Free Amidation Reactions of Terminal Alkynes with Benzenesulfonamide.[1][2][11] Journal of Organic Chemistry, 84, 3176-3183.[2][11] [1]

-

Chemistry LibreTexts. (2020).[2] Purification of Sulfanilamide by Crystallization.[2][6][8] LibreTexts.[2]

-

Perlovich, G.L., et al. (2008). Sulfonamides as a subject to study molecular interactions in crystals and solutions.[2] PubMed.[2][12]

-

ChemRxiv. (2019).[2] Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv Preprints.[2]

-

Organic Syntheses. (2010). Synthesis of 4-Methyl-N-(phenylmethyl)benzenesulfonamide.[1][2][13] Org.[2][5][6][11] Synth. 87, 231.[13]

-

Google Patents. (2018).[2] Method for concentration and purification of alkyne-containing molecules (JPWO2018061593A1).[1][2] Google Patents.[2]

-

National Science Foundation (NSF). (2020).[1][2] Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.[1]

-

PubChem. (2025).[2] N-Phenylbenzenesulfonamide Compound Summary. National Library of Medicine.[2] [1]

Sources

- 1. DSpace [bradscholars.brad.ac.uk]

- 2. Benzenesulfonanilide | C12H11NO2S | CID 74296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. par.nsf.gov [par.nsf.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. apolloscientific.co.uk [apolloscientific.co.uk]

- 11. Metal-Free Amidation Reactions of Terminal Alkynes with Benzenesulfonamide [organic-chemistry.org]

- 12. Modular Synthesis of Alkenyl Sulfamates and β-Ketosulfonamides via SuFEx Click Chemistry and Photomediated 1,3-Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

Validation & Comparative

A Comparative Guide to HPLC Purity Standards for N-(4-ethynylphenyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity for a Key Synthetic Intermediate

N-(4-ethynylphenyl)benzenesulfonamide is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics, including kinase inhibitors. The purity of this intermediate is not merely a quality metric; it is a critical determinant of the safety and efficacy profile of the final Active Pharmaceutical Ingredient (API).[1] Impurities, even at trace levels, can carry their own pharmacological or toxicological profiles, or interfere with downstream reactions, compromising yield and introducing new, uncharacterized by-products.

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of such pharmaceutical intermediates due to its high resolving power, sensitivity, and quantitative accuracy.[2] This guide will compare two distinct, validated HPLC approaches for the analysis of N-(4-ethynylphenyl)benzenesulfonamide, providing the technical basis for their implementation in a drug development setting.

Foundational Principle: Reversed-Phase Chromatography

Given its molecular structure, which includes two aromatic rings, N-(4-ethynylphenyl)benzenesulfonamide is a moderately non-polar compound, making it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] In this mode, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (typically C18-bonded silica). A polar mobile phase is used to elute the compounds, with more non-polar molecules exhibiting stronger retention and thus, longer elution times.[3]

Method 1: High-Throughput Isocratic HPLC-UV for Routine Quality Control

This method is optimized for speed, robustness, and reproducibility, making it ideal for routine analysis, in-process controls, and final product release testing where the impurity profile is already well-characterized.

Causality Behind Experimental Choices

-

Stationary Phase: A standard C18 column is selected for its broad applicability and excellent retention of aromatic compounds. A 5 µm particle size provides a good balance between efficiency and operating pressure, ensuring method robustness.

-

Mobile Phase: An isocratic (constant composition) mobile phase of acetonitrile and water is employed. Acetonitrile is a common organic modifier with good UV transparency and solvating strength. The addition of 0.1% Trifluoroacetic Acid (TFA) is critical; it serves to suppress the ionization of the sulfonamide proton, thereby preventing peak tailing and ensuring sharp, symmetrical peaks. It also maintains a consistent, low pH, which enhances the reproducibility of retention times.

-

Detection: UV detection at 254 nm is chosen as this wavelength is commonly absorbed by aromatic rings, providing high sensitivity for the parent compound and many potential aromatic impurities.[3]

Detailed Experimental Protocol

-

Preparation of Mobile Phase: Prepare a solution of 60:40 (v/v) Acetonitrile:Water. Add Trifluoroacetic Acid to a final concentration of 0.1%. Filter through a 0.45 µm filter and degas thoroughly.

-

Standard Preparation: Accurately weigh approximately 10 mg of N-(4-ethynylphenyl)benzenesulfonamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to achieve a concentration of ~1.0 mg/mL.

-

Sample Preparation: Prepare the test sample in the same manner as the standard to achieve a final concentration of ~1.0 mg/mL.

-

Chromatographic Conditions:

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: 60:40 Acetonitrile:Water + 0.1% TFA

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detector: UV at 254 nm

-

-

Data Analysis: Perform a single injection of the blank (mobile phase), followed by injections of the standard and sample solutions. The purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.

Isocratic QC Workflow

Caption: Workflow for routine QC using Isocratic HPLC-UV.

Method 2: High-Resolution Gradient HPLC-DAD for Impurity Profiling

This method is designed for the comprehensive separation and detection of all potential process-related impurities and degradation products. It is essential during process development, stability studies, and for the characterization of reference materials.

Causality Behind Experimental Choices

-

Stationary Phase: A C18 column with a smaller particle size (e.g., 3.5 µm or sub-2 µm) is recommended to maximize peak efficiency and resolution, allowing for the separation of closely eluting impurities.

-

Mobile Phase: A gradient elution, which involves changing the mobile phase composition over time, is employed.[4] The analysis starts with a lower concentration of organic solvent to retain and separate polar impurities, then gradually increases the organic content to elute the main analyte and any non-polar impurities. This approach ensures that compounds with a wide range of polarities can be resolved within a single run.

-

Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is used. Unlike a standard UV detector, a DAD acquires the entire UV-Vis spectrum for every point in the chromatogram. This is a self-validating feature: it allows for software-assisted peak purity analysis, which can determine if a chromatographic peak is composed of a single compound or co-eluting species. It also aids in the tentative identification of impurities by comparing their UV spectra to that of the parent compound.[5]

Detailed Experimental Protocol

-

Preparation of Mobile Phases:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.

-

Filter both through a 0.45 µm filter and degas.

-

-

Standard and Sample Preparation: Prepare as described in Method 1, using Mobile Phase A as the diluent if solubility permits, or a mixture that matches the initial gradient conditions.

-

Chromatographic Conditions:

-

Column: C18, 3.5 µm, 4.6 x 100 mm

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Flow Rate: 1.2 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 35 °C

-

Detector: DAD/PDA, Detection at 254 nm, Spectral Scan from 200-400 nm.

-

Gradient Program:

-

0-2 min: 20% B

-

2-18 min: 20% to 90% B

-

18-20 min: 90% B

-

20.1-25 min: 20% B (Re-equilibration)

-

-

-

Data Analysis: Integrate all peaks in the chromatogram. For each peak, perform a peak purity analysis using the DAD software. Report the area percent purity and note any spectrally impure peaks.

Gradient Profiling Workflow

Caption: Workflow for impurity profiling using Gradient HPLC-DAD.

Performance Comparison

| Parameter | Method 1: Isocratic HPLC-UV | Method 2: Gradient HPLC-DAD | Rationale for Difference |

| Primary Use Case | Routine QC, Release Testing | Impurity Profiling, Stability Studies, R&D | Isocratic methods are faster and more robust for known analytes; gradient methods provide superior resolution for complex, unknown mixtures.[4] |

| Resolution Power | Good | Excellent | The gradient elution profile is designed to separate compounds across a wide polarity range, which is essential for resolving unknown impurities from the main peak. |

| Analysis Time | ~10-12 minutes | ~25 minutes | The gradient program and the necessary column re-equilibration step at the end of the run extend the total analysis time. |

| Method Robustness | Excellent | Good | Isocratic methods are less susceptible to small variations in pump proportioning and dwell volume, making them more rugged for transfer between different HPLC systems. |

| Information Yield | Quantitative Purity (Area %) | Quantitative Purity (Area %), Spectral Peak Purity, Impurity UV Spectra | The DAD provides spectral data, which is a critical tool for ensuring peak homogeneity and aiding in the structural elucidation of impurities.[5] |

| Trustworthiness | High (for known profile) | Very High (Self-Validating) | The ability to perform peak purity analysis with the DAD provides an extra layer of confidence that the reported purity value is accurate and not inflated by co-eluting impurities. |

Conclusion and Authoritative Recommendation

The selection of an HPLC purity method for N-(4-ethynylphenyl)benzenesulfonamide is dictated by the analytical objective.

For routine quality control in a manufacturing environment, the Isocratic HPLC-UV Method (Method 1) is the superior choice. Its speed, simplicity, and high robustness ensure reliable and efficient batch-to-batch analysis once the impurity profile has been established.

For drug discovery, process development, and stability testing , the Gradient HPLC-DAD Method (Method 2) is indispensable. Its high resolving power is necessary to detect and quantify all potential process-related impurities and degradation products. The spectral data from the DAD provides a self-validating system, ensuring the trustworthiness of the purity assessment and providing invaluable information for impurity characterization. A comprehensive quality strategy involves using the gradient method to fully characterize the molecule and its potential impurities, and then transferring to the validated isocratic method for routine operational use.

References

-

Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

-

LCGC Europe. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

-

Journal of Health, Medicine and Nursing. (2015). Effective HPLC method development. [Link]

-

Food Safety and Inspection Service, USDA. (2009). Determination and Confirmation of Sulfonamides. [Link]

-

SIELC Technologies. HPLC Separation of Aromatic Sulfonamides and Hydrozine. [Link]

-

Walsh Medical Media. (2012). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. [Link]

-

Asian Journal of Pharmaceutical Research. (2017). Steps involved in HPLC Method Development. [Link]

-

PubChem, National Institutes of Health. 4-Ethynylbenzenesulfonamide. [Link]

-

Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

-

MDPI. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Inhibition Potency of Triazole-Linked Sulfonamide Derivatives as Carbonic Anhydrase Inhibitors

This guide provides a detailed comparative analysis of triazole-linked sulfonamide derivatives, focusing on their synthesis, mechanism of action, and structure-activity relationships (SAR) as potent inhibitors of carbonic anhydrases (CAs). The content is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of compounds.

Introduction: The Synergy of Sulfonamides and Triazoles in Drug Design

The sulfonamide group (-SO₂NH₂) is a cornerstone in medicinal chemistry, most famously as the functional core of antibacterial sulfa drugs. However, its true versatility is demonstrated by its role as a potent zinc-binding group, making it an exceptional scaffold for designing enzyme inhibitors. A primary target for sulfonamide-based drugs is the carbonic anhydrase (CA) family of metalloenzymes.

Carbonic anhydrases are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Their physiological roles are diverse, including pH regulation, CO₂ transport, and electrolyte secretion. Dysregulation of specific CA isoforms is implicated in various pathologies, such as glaucoma (hCA II), epilepsy (hCA II, VII), and cancer (hCA IX, XII). This makes isoform-selective CA inhibitors highly sought-after therapeutic agents.

The 1,2,3-triazole moiety, often introduced via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has become a privileged linker in modern drug discovery. Its appeal lies in its high stability, synthetic accessibility, and ability to form hydrogen bonds, thereby improving the pharmacokinetic and pharmacodynamic properties of a molecule.

This guide focuses on the strategic combination of the sulfonamide pharmacophore with a triazole linker. This molecular hybridization allows for the exploration of vast chemical space by attaching various tail appendages ("R" groups) to the triazole ring. These tails can then interact with amino acid residues outside the enzyme's active site, providing a powerful strategy for achieving isoform-selective inhibition.

Mechanism of Action: Targeting the Catalytic Zinc Ion

The inhibitory action of sulfonamide-based compounds against carbonic anhydrases is well-established. The core of this mechanism involves the coordination of the sulfonamide group to the catalytic Zn(II) ion located deep within the enzyme's active site.